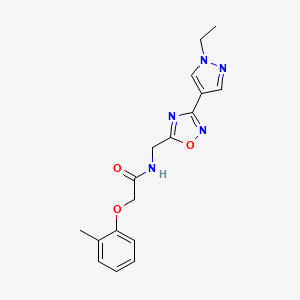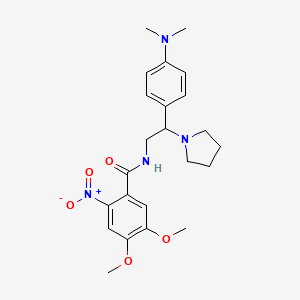![molecular formula C11H17NO2 B2546093 {4-[(2-Methoxyethoxy)methyl]phenyl}methanamine CAS No. 1016496-34-6](/img/structure/B2546093.png)
{4-[(2-Methoxyethoxy)methyl]phenyl}methanamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of related compounds involves various routes such as the Vilsmeier-formylation and subsequent reactions to obtain the desired phenylethylamines . Another method includes the polyphosphoric acid condensation route, which has been used to synthesize a compound with an oxadiazole moiety . These methods indicate that substituted phenylmethanamines can be synthesized through multi-step reactions involving formylation, condensation, and reduction processes.
Molecular Structure Analysis
The molecular structure of related compounds has been characterized using spectroscopic techniques such as FT-IR, DSC, 13C/1H-NMR, and Mass spectrometry . Additionally, theoretical calculations like DFT (B3LYP) with various basis sets have been employed to optimize the geometry and predict vibrational spectra . These approaches could be applied to "{4-[(2-Methoxyethoxy)methyl]phenyl}methanamine" to deduce its molecular structure.
Chemical Reactions Analysis
The related compounds exhibit reactivity that is characteristic of their functional groups. For instance, the presence of a thioether group in a compound can lead to further chemical transformations . The reactivity of "this compound" would likely be influenced by its methoxyethoxy substituent, which could participate in reactions typical of ethers.
Physical and Chemical Properties Analysis
The physical and chemical properties of substituted phenylmethanamines are influenced by their molecular structure. For example, the presence of a methoxy group can affect the compound's solubility and its ability to act as a chemosensor for metal ions, as seen in the selective detection of Ag(+) ions . The electronic properties such as intramolecular charge transfer (ICT) are also crucial, as they can be altered upon binding to specific ions . These properties would be relevant to "this compound" and could be studied using similar methods.
Wissenschaftliche Forschungsanwendungen
Analytical and Forensic Toxicology
- The development of high-performance liquid chromatography with tandem mass spectrometry (HPLC-MS/MS) methods for detecting and quantifying N-benzyl phenethylamines derivatives in biological samples highlights the importance of analytical techniques in understanding the pharmacokinetics and toxicology of novel compounds (Poklis et al., 2014).
Medicinal Chemistry and Drug Design
- Research into iron(III) complexes for cellular imaging and photocytotoxicity under red light illuminates the potential for developing therapeutic agents and diagnostic tools based on structural analogs of phenethylamine derivatives (Basu et al., 2014).
- The synthesis and evaluation of quinoline derivatives carrying 1,2,3-triazole moiety for antimicrobial activities demonstrate the utility of phenethylamine analogs in designing new antimicrobial agents (Thomas et al., 2010).
Material Science and Polymerization
- Research on nitroxide-mediated polymerization (NMP) using N-phenylalkoxyamines as initiators for controlling the polymerization of methyl methacrylate (MMA) and styrene suggests applications in material science and engineering, where specific structural features of phenethylamine derivatives may influence polymerization processes and the properties of the resulting materials (Greene et al., 2010).
Wirkmechanismus
Target of Action
The primary targets of {4-[(2-Methoxyethoxy)methyl]phenyl}methanamine are currently unknown. This compound is a relatively new chemical entity and research is ongoing to identify its specific targets and their roles in biological systems .
Mode of Action
As with its targets, ongoing research is expected to shed light on how this compound interacts with its targets and the changes that result from these interactions .
Pharmacokinetics
These properties will have a significant impact on the bioavailability of the compound, influencing how much of the compound reaches its targets and how long it remains active in the body .
Result of Action
The molecular and cellular effects of this compound’s action are currently unknown. As research progresses, we can expect to gain a better understanding of these effects and how they contribute to the compound’s overall activity .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound. Factors such as temperature, pH, and the presence of other compounds can affect how the compound interacts with its targets and how stable it remains over time .
Eigenschaften
IUPAC Name |
[4-(2-methoxyethoxymethyl)phenyl]methanamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17NO2/c1-13-6-7-14-9-11-4-2-10(8-12)3-5-11/h2-5H,6-9,12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YRPNQCWVLXTEPV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCOCC1=CC=C(C=C1)CN |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-Bromo-2-methyl-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine](/img/structure/B2546010.png)


![(2,6-Difluorophenyl)(4-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)piperazin-1-yl)methanone](/img/structure/B2546016.png)
![N-([2,3'-bipyridin]-3-ylmethyl)benzo[d]thiazole-6-carboxamide](/img/structure/B2546019.png)
![((1R,5S)-3-(methylthio)-8-azabicyclo[3.2.1]octan-8-yl)(4-(trifluoromethoxy)phenyl)methanone](/img/structure/B2546020.png)
![N-((8-hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)cyclohex-3-enecarboxamide](/img/structure/B2546021.png)



![4-{6-Bromo-[1,2,4]triazolo[4,3-a]pyridin-3-yl}pyridine](/img/structure/B2546030.png)
![N-Propan-2-yl-N-[(1-pyridazin-3-ylpiperidin-4-yl)methyl]but-2-ynamide](/img/structure/B2546031.png)

